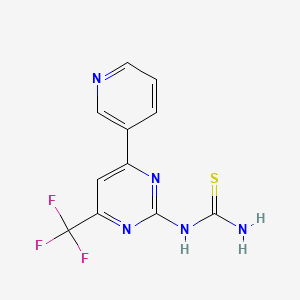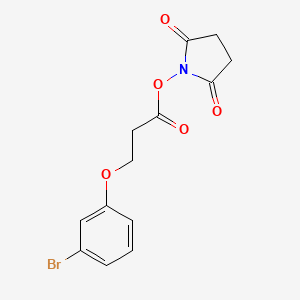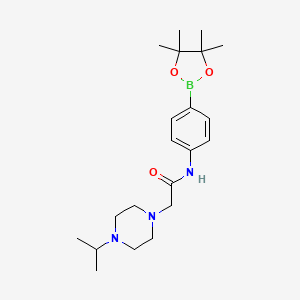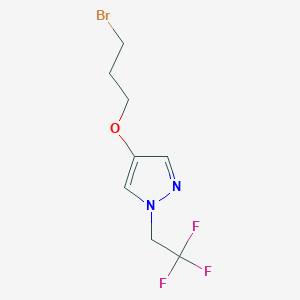![molecular formula C12H11BrFNO2 B13724271 1-[(3-Bromo-5-fluorophenyl)methyl]piperidine-2,6-dione](/img/structure/B13724271.png)
1-[(3-Bromo-5-fluorophenyl)methyl]piperidine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-Bromo-5-fluorophenyl)methyl]piperidine-2,6-dione is a synthetic organic compound characterized by its unique structure, which includes a piperidine ring substituted with a bromine and fluorine atom on a phenyl group
Vorbereitungsmethoden
The synthesis of 1-[(3-Bromo-5-fluorophenyl)methyl]piperidine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination and Fluorination: The starting material, a phenyl derivative, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at specific positions on the phenyl ring.
Piperidine Ring Formation: The brominated and fluorinated phenyl derivative is then reacted with a piperidine precursor under controlled conditions to form the piperidine ring.
Cyclization: The final step involves cyclization to form the piperidine-2,6-dione structure.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
1-[(3-Bromo-5-fluorophenyl)methyl]piperidine-2,6-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[(3-Bromo-5-fluorophenyl)methyl]piperidine-2,6-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is used in biological assays to study its effects on cellular processes and pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Wirkmechanismus
The mechanism of action of 1-[(3-Bromo-5-fluorophenyl)methyl]piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms play a crucial role in binding to these targets, influencing the compound’s biological activity. The piperidine ring structure also contributes to its overall stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
1-[(3-Bromo-5-fluorophenyl)methyl]piperidine-2,6-dione can be compared with other similar compounds, such as:
1-[(3-Bromo-5-chlorophenyl)methyl]piperidine-2,6-dione: Similar structure but with a chlorine atom instead of fluorine, which may alter its reactivity and biological activity.
1-[(3-Fluoro-5-methylphenyl)methyl]piperidine-2,6-dione:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C12H11BrFNO2 |
|---|---|
Molekulargewicht |
300.12 g/mol |
IUPAC-Name |
1-[(3-bromo-5-fluorophenyl)methyl]piperidine-2,6-dione |
InChI |
InChI=1S/C12H11BrFNO2/c13-9-4-8(5-10(14)6-9)7-15-11(16)2-1-3-12(15)17/h4-6H,1-3,7H2 |
InChI-Schlüssel |
ZPNRBADIRLWZHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C(=O)C1)CC2=CC(=CC(=C2)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-amino-N'-[(1Z)-1-phenylbutylidene]benzohydrazide](/img/structure/B13724216.png)


![6-Ethoxycarbonyl-8-(e)-p-fluorobenzylidene-5,6,7,8-tetrahydro-2-hydroxy-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine](/img/structure/B13724242.png)



![1-(Propane-2-sulfonyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13724283.png)


